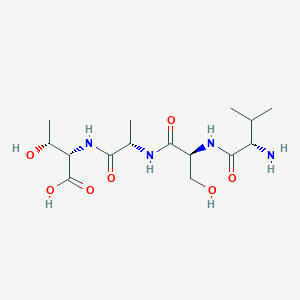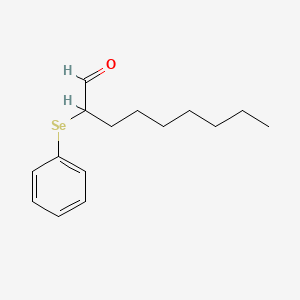
Nonanal, 2-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanal, 2-(phenylseleno)- is an organic compound characterized by the presence of a nonanal backbone with a phenylseleno group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 2-(phenylseleno)- typically involves the selenenylation of nonanal. One common method is the reaction of nonanal with N-(phenylseleno)phthalimide in the presence of a catalyst such as L-prolinamide. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is then treated with water and extracted with ethyl acetate to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for Nonanal, 2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanal, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: Nonanal or other reduced forms.
Substitution: Various substituted nonanal derivatives depending on the reagents used.
Applications De Recherche Scientifique
Nonanal, 2-(phenylseleno)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s known antioxidant properties.
Industry: Utilized in the synthesis of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Nonanal, 2-(phenylseleno)- involves its interaction with biological membranes and enzymes. The phenylseleno group can disrupt the integrity of cell membranes, leading to increased permeability and leakage of cellular contents. This disruption can inhibit the growth of microorganisms and fungi . Additionally, the compound may interact with specific enzymes, altering their activity and affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanal: A simple aldehyde with a similar nonanal backbone but lacking the phenylseleno group.
2-Nonanone: A ketone with a similar carbon backbone but with a ketone functional group instead of an aldehyde.
Phenylselenylated Compounds: Other compounds with phenylseleno groups attached to different carbon backbones.
Uniqueness
Nonanal, 2-(phenylseleno)- is unique due to the presence of both the nonanal backbone and the phenylseleno group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
741719-87-9 |
|---|---|
Formule moléculaire |
C15H22OSe |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
2-phenylselanylnonanal |
InChI |
InChI=1S/C15H22OSe/c1-2-3-4-5-7-12-15(13-16)17-14-10-8-6-9-11-14/h6,8-11,13,15H,2-5,7,12H2,1H3 |
Clé InChI |
FKLJQFFEWHWVOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C=O)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




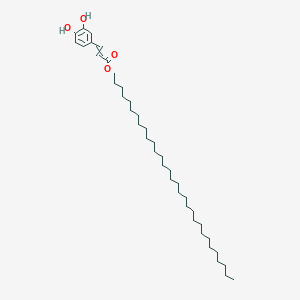
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
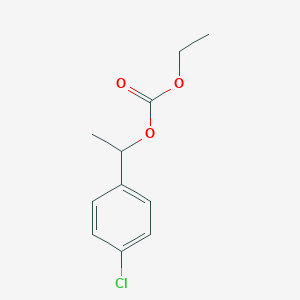
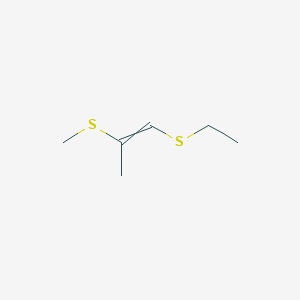

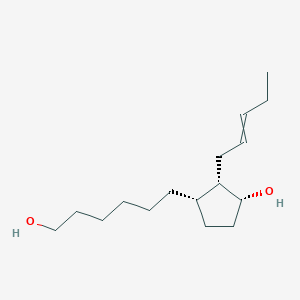
boranyl](/img/structure/B12539103.png)

![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)


